molecular formula C35H42O16 B3026906 Sagittatoside C CAS No. 118525-37-4

Sagittatoside C

Cat. No.: B3026906
CAS No.: 118525-37-4
M. Wt: 718.7 g/mol
InChI Key: QGVUYZAEBBWPRU-RTHLAZLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sagittatoside C is a prenylated flavonol glycoside primarily isolated from Herba Epimedii (Yinyanghuo), a traditional Chinese medicinal herb renowned for its therapeutic properties in treating osteoporosis, cardiovascular diseases, and immune disorders . Structurally, it belongs to the flavonoid class, characterized by a glycosylated backbone with distinct prenyl (isopentenyl) modifications. Key physicochemical properties include:

  • Molecular Formula: C₃₅H₄₂O₁₆
  • Molecular Weight: 718.7 g/mol (reported in some studies) , though discrepancies exist (e.g., 763.2415 g/mol in other sources, possibly due to derivatization or measurement methods) .
  • CAS Registry: 118525-37-4 .
  • Chromatographic Data: Retention time of 21.56 min (HPLC), m/z 55 (mass-to-charge ratio), and fragmentation pattern [M + HCOO]⁻ .

Its biosynthesis involves enzymatic hydrolysis of primary glycosides (e.g., epimedins) into secondary glycosides, which often exhibit enhanced bioavailability and pharmacological potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sagittatoside C can be synthesized through enzymatic hydrolysis of its precursor compounds found in Herba Epimedii. The process involves the use of specific enzymes such as β-glucosidase, which cleaves the glycosidic bonds to yield this compound . The reaction is typically carried out under mild conditions, such as a temperature of 60°C and a pH of 4.5 .

Industrial Production Methods

Industrial production of this compound involves the extraction of Herba Epimedii followed by enzymatic hydrolysis. The use of whole-cell catalysis has been explored to improve production efficiency and reduce costs. This method involves expressing the necessary enzymes in Escherichia coli and using these recombinant cells to catalyze the hydrolysis reaction .

Chemical Reactions Analysis

Types of Reactions

Sagittatoside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various glycosides and aglycones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below contrasts Sagittatoside C with structurally related flavonoids from Herba Epimedii:

Compound Class Molecular Weight (g/mol) Retention Time (min) m/z Fragmentation Ion Key Structural Features
This compound Flavonoid 718.7 / 763.24* 21.56 55 [M + HCOO]⁻ 3-O-glycoside, 8-prenyl group
Sagittatoside B Flavonoid 646.5 23.03 61 [M+HCOO]⁻ Reduced glycosylation compared to C
Sagittatoside A Flavonoid 676.66 12.76 369.5 [M+H]+ Lacks one glucose moiety vs. This compound
Epimedin A Flavonoid 823.3 5.882 369.1 [M+H]+ Primary glycoside; 3-O-rhamnosyl-glucose
Icariside II Flavonoid 515.19 23.89 63 [M+H]+ Aglycone form; no glycosylation

*Discrepancy in molecular weight likely arises from analytical conditions (e.g., ionization mode in mass spectrometry).

Metabolic and Bioactivity Differences

  • Metabolic Stability : this compound, as a secondary glycoside, shows higher resistance to intestinal lactase phlorizin hydrolase (LPH) compared to primary glycosides like Epimedin A . This enhances its intestinal absorption and systemic bioavailability.
  • Bioactivity: Sagittatoside A: Demonstrates estrogenic activity via ERα activation and induces mitochondrial oxidative stress in hepatocytes . Epimedin C: Associated with hepatotoxicity via m6A/m5C RNA modifications in mice .

Pharmacokinetic Behavior

  • This compound has a lower polarity than primary glycosides (e.g., Epimedin A), facilitating partitioning into organic solvents during extraction .
  • Comparative Extraction Efficiency :
    • Sagittatoside A achieves 95.02% transfer to organic phases (e.g., propyl acetate) under optimized enzymatic hydrolysis .
    • This compound’s larger molecular size may reduce extraction efficiency unless specialized protocols (e.g., β-glucosidase immobilization) are employed .

Research Implications and Gaps

While this compound shares core bioactivities with other Herba Epimedii flavonoids, its unique glycosylation pattern and prenylation may confer distinct pharmacological profiles. However, current studies focus predominantly on Sagittatoside A and B, leaving this compound underexplored. Future research should prioritize:

Mechanistic Studies : Elucidate its interactions with estrogen receptors and antioxidant pathways.

Toxicological Profiles : Assess hepatotoxicity risks using in vitro and in vivo models.

Synthetic Preparation : Optimize enzymatic or chemical methods for scalable production .

Biological Activity

Sagittatoside C, a flavonoid glycoside derived from Herba Epimedii, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, metabolism, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is part of a class of compounds known as flavonoids, characterized by their polyphenolic structure. These compounds are recognized for their antioxidant properties and potential health benefits. The basic structure of this compound includes:

  • Flavonoid backbone : A common feature among flavonoids.
  • Glycosylation : The presence of sugar moieties enhances solubility and bioavailability.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Activity : It has been shown to scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
  • Hepatoprotective Properties : Research indicates that it may protect liver cells from damage induced by toxins, as evidenced by studies on hepatotoxicity in cell lines .

Metabolism and Bioavailability

The metabolic pathways of this compound are critical for understanding its biological activity. Key findings include:

  • Phase I and Phase II Metabolism : this compound undergoes biotransformation primarily through phase I (oxidation) and phase II (conjugation) metabolic processes. This affects its bioavailability and therapeutic efficacy .
  • Comparison with Other Flavonoids : In comparison with other constituents like icariin and baohuoside I, this compound shows unique metabolic profiles which influence its retention in the body and overall effectiveness .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
AntioxidantScavenges free radicals, reducing oxidative stress
Anti-inflammatoryInhibits IL-6 and TNF-α production
HepatoprotectiveProtects HepG2 cells from hepatotoxicity
Immune ModulationEnhances serum IgA and IgG levels

The mechanisms underlying the biological activities of this compound include:

  • Modulation of Signaling Pathways : It influences various signaling pathways involved in inflammation and apoptosis, including the PI3K/AKT pathway .
  • Gut Microbiota Interaction : Recent studies have indicated that flavonoids like this compound may alter gut microbiota composition, enhancing health outcomes through microbiome modulation .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural identification of Sagittatoside C in plant extracts?

this compound can be structurally characterized using a combination of HPLC-UV, ESI-MS, and NMR techniques. For HPLC analysis, a ZORBAX SB-C18 column (150 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile and ultrapure water (gradient elution) at 270 nm detection is effective for separation and quantification . ESI-MS provides molecular ion peaks ([M+H]⁺ or [M−H]⁻) to confirm molecular weight (e.g., m/z 719.7 for this compound), while <sup>1</sup>H-NMR and <sup>13</sup>C-NMR reveal glycosylation patterns and aglycone structure .

Q. How can enzymatic hydrolysis be standardized to produce this compound from Epimedin C?

this compound is generated via enzymatic hydrolysis of Epimedin C using β-glycosidases. A protocol involves dissolving Epimedin C (0.5–2.5 mg/mL) in a buffer (e.g., 0.2 M HAc-NaAc, pH 4.5) with β-dextranase (0.25 mg/mL) at 40–60°C for 18–36 hours. Monitor conversion rates via HPLC-UV and validate using TLC or MS . The enzyme from Aspergillus sp. y848 selectively hydrolyzes the 7-O-β-D-glucoside of Epimedin C to this compound but cannot cleave its terminal 3-O-α-L-rhamnoside .

Q. What solvent systems are optimal for extracting this compound from reaction mixtures?

Ethyl acetate or propyl acetate (1:1 ratio with buffer) efficiently partitions this compound into the organic phase due to its lower polarity compared to Epimedin C. Post-extraction, the organic phase is evaporated under reduced pressure (<50°C) to isolate this compound with >90% recovery .

Advanced Research Questions

Q. How do reaction parameters (pH, temperature, enzyme concentration) influence this compound yield and enzyme recyclability?

  • pH : Optimal activity of β-dextranase occurs at pH 5.0, but this compound stability decreases below pH 4.0 due to aglycone degradation .
  • Temperature : 40°C balances enzyme activity and thermal stability. Higher temperatures (>60°C) denature the enzyme, reducing recyclability beyond 3 cycles .
  • Enzyme/Substrate Ratio : A 1:2 enzyme-to-substrate ratio maximizes conversion (90% yield) without substrate inhibition .

Q. What mechanisms explain the inability of β-glycosidases to hydrolyze this compound’s terminal 3-O-rhamnoside?

Structural studies suggest steric hindrance from the 3-O-α-L-rhamnoside group prevents enzyme-substrate binding. Mutagenesis of Aspergillus sp. y848’s β-glycosidase active site (e.g., W243A or E387A) reduces catalytic efficiency for Epimedin C but does not resolve the rhamnosidase limitation, indicating a need for co-expression with α-L-rhamnosidases .

Q. How can conflicting data on this compound’s estrogenic activity be resolved?

this compound shows ERα-dependent ERE-luciferase activation in vitro (EC₅₀ = 1.2 μM) but weak binding in receptor assays. This discrepancy may arise from cell-specific co-activators or post-translational modifications. Use ERα/β knockout models and ChIP-seq to clarify its transcriptional regulation .

Q. Methodological Notes

  • Data Validation : Triplicate HPLC runs (n=3) with RSD <2% ensure reproducibility. Calibration curves (1.56–200 µg/mL) must have R² >0.99 .
  • Enzyme Recycling : After hydrolysis, recover the aqueous phase (containing β-dextranase) and reuse it with fresh organic solvent. Enzyme activity retention is >90% after 7 cycles .
  • Metabolic Profiling : Use UHPLC-QTRAP-MS/MS to quantify this compound in complex matrices (e.g., Epimedium extracts) alongside intermediates like Icariside II .

Q. Contradictions and Gaps

  • Enzyme Specificity : While Aspergillus sp. y848’s β-glycosidase hydrolyzes Epimedin C to this compound, snailase and Absidia sp. E9r enzymes yield Sagittatoside A/B, highlighting substrate selectivity differences .
  • Bioactivity : this compound’s pharmacological role remains unclear compared to Sagittatoside A (ERα agonist) and Icaritin (anti-cancer agent). Prioritize in vivo osteogenesis or neuroprotection assays .

Properties

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3/t15-,22+,24-,25+,27-,28+,31+,33+,34-,35-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVUYZAEBBWPRU-RTHLAZLQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sagittatoside C
Reactant of Route 2
Reactant of Route 2
Sagittatoside C
Reactant of Route 3
Sagittatoside C
Reactant of Route 4
Sagittatoside C
Reactant of Route 5
Sagittatoside C
Reactant of Route 6
Sagittatoside C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.